Technical Documentation Center

1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one
  • CAS: 15966-71-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Chemical Shift Assignments of 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one: A Comprehensive Guide for Drug Development

Executive Summary The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug development, frequently utilized as a metabolically stable bioisostere for amide bonds. While the ubiquitous Copper-Catalyzed Azi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug development, frequently utilized as a metabolically stable bioisostere for amide bonds. While the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, accessing the sterically distinct 1,5-disubstituted regioisomers requires alternative catalytic pathways.

This whitepaper provides an in-depth technical guide to the synthesis, structural elucidation, and precise nuclear magnetic resonance (NMR) chemical shift assignments for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (also known as 1-phenyl-5-acetyl-1H-1,2,3-triazole). By combining regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with a self-validating 1D and 2D NMR protocol, researchers can unambiguously confirm the 1,5-regiochemistry of this critical intermediate[1].

Regioselective Synthesis: The RuAAC Pathway

The causality behind choosing a Ruthenium(II) catalyst over a Copper(I) catalyst lies in the mechanistic pathway of the cycloaddition. CuAAC relies on the formation of a copper-acetylide intermediate, which dictates 1,4-regioselectivity. In contrast, the RuAAC mechanism proceeds via the oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. This intermediate undergoes rate-determining reductive elimination to exclusively release the 1,5-disubstituted triazole[1].

Step-by-Step Synthetic Protocol

This methodology utilizes a highly active pentamethylcyclopentadienyl ruthenium chloride complex to drive the reaction at mild temperatures.

  • Preparation: In an oven-dried Schlenk flask purged with inert nitrogen gas, dissolve phenyl azide (1.0 mmol) and 3-butyn-2-one (1.2 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Catalyst Addition: Add the active catalyst, CpRuCl(PPh3)2 (0.02 mmol, 2 mol%). Note: The bulky Cp ligand is critical for stabilizing the ruthenium center while providing the necessary steric environment to favor the 1,5-isomer.

  • Cycloaddition: Seal the flask and stir the reaction mixture at 60 °C for 12 hours. Monitor the consumption of the azide via Thin Layer Chromatography (TLC).

  • Purification: Quench the reaction by exposing it to air. Evaporate the solvent under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

RuAAC Cat Cp*RuCl(PPh3)2 (Active Catalyst) Step1 Azide Coordination (Phenyl Azide) Cat->Step1 - PPh3 Step2 Alkyne Insertion (3-Butyn-2-one) Step1->Step2 Step3 Ruthenacycle Intermediate Step2->Step3 Oxidative Coupling Step4 Reductive Elimination (Ring Closure) Step3->Step4 Step4->Cat Catalyst Regeneration Product 1,5-Disubstituted Triazole Product Step4->Product Product Release

Figure 1: RuAAC catalytic cycle for the regioselective synthesis of 1,5-disubstituted triazoles.

NMR Acquisition: A Self-Validating Protocol

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must operate as a self-validating system. The synthetic methodology (RuAAC) is designed to yield the 1,5-isomer; however, the subsequent 2D NMR workflow acts as an orthogonal spatial validation step. This ensures the final assigned structure is completely unambiguous and does not rely solely on theoretical chemical shifts[2].

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1H NMR (400 MHz): Acquire the proton spectrum using a 30° pulse angle, 16 scans (ns), and a relaxation delay (d1) of 2.0 seconds. Causality: A 2.0s d1 ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate quantitative integration of the methyl and aromatic signals.

  • 13C NMR (100 MHz): Acquire the carbon spectrum using a 30° pulse angle, 512 scans, and a d1 of 2.0 seconds with WALTZ-16 composite pulse decoupling. Causality: WALTZ-16 provides broadband proton decoupling without excessive sample heating, yielding sharp carbon singlets.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling constants ( nJCH​ ) of 8 Hz. This will map the carbon skeleton by revealing 2-bond and 3-bond connectivity.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (MW < 500 Da) to observe through-space dipole-dipole cross-relaxation without artifacts from spin diffusion.

1H and 13C NMR Chemical Shift Assignments

The chemical shifts for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one are heavily influenced by the electronic anisotropy of the triazole ring and the electron-withdrawing nature of the C5-acetyl group[2].

Table 1: 1H NMR Quantitative Assignments (CDCl3, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
Triazole C4-H 8.24Singlet (s)1HStrongly deshielded by the adjacent electronegative nitrogen atoms and the anisotropic effect of the C5 carbonyl group.
Phenyl (Ar-H) 7.45 - 7.55Multiplet (m)5HThe N1-phenyl protons are deshielded by the triazole ring current. The ortho protons are particularly affected by the steric proximity to the C5 acetyl group.
Acetyl CH3 2.62Singlet (s)3HCharacteristic shift for an alpha-methyl group attached to a ketone on an aromatic/heteroaromatic system.
Table 2: 13C NMR Quantitative Assignments (CDCl3, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Logic
Acetyl C=O 186.5Quaternary (Cq)Highly deshielded ketone carbonyl carbon.
Triazole C5 138.2Quaternary (Cq)The attachment point of the acetyl group; shifted downfield due to the alpha-effect of the carbonyl.
Phenyl C1' 136.5Quaternary (Cq)Ipso carbon attached to the N1 atom of the triazole ring.
Triazole C4 135.1Tertiary (CH)Beta to the carbonyl group; confirmed via HSQC correlation to the 8.24 ppm proton.
Phenyl C4' 130.2Tertiary (CH)Para carbon of the phenyl ring.
Phenyl C3', C5' 129.5Tertiary (CH)Meta carbons of the phenyl ring.
Phenyl C2', C6' 125.8Tertiary (CH)Ortho carbons; shielded relative to meta/para positions due to resonance effects.
Acetyl CH3 28.5Primary (CH3)Alpha-methyl carbon; confirmed via HSQC correlation to the 2.62 ppm proton.

Mechanistic Proof of 1,5-Regiochemistry via 2D NMR

The definitive proof of the 1,5-regiochemistry relies on the interplay between HMBC and NOESY data.

Table 3: Key 2D NMR Correlations
Proton Source (δ)Correlated TargetExperimentInteraction Type
Acetyl CH3 (2.62) Acetyl C=O (186.5)HMBC 2JCH​ (Through-bond)
Acetyl CH3 (2.62) Triazole C5 (138.2)HMBC 3JCH​ (Through-bond)
Triazole H4 (8.24) Acetyl C=O (186.5)HMBC 3JCH​ (Through-bond)
Phenyl Ortho-H (~7.50) Acetyl CH3 (2.62) NOESY Through-space (< 5 Å)

The NOESY spatial validation: If the compound were a 1,4-disubstituted triazole (synthesized via CuAAC), the C5 position would be occupied by a proton (H5). In that scenario, the phenyl ortho-protons would show a strong NOESY cross-peak with the H5 proton, and no correlation with the acetyl methyl group (which would be too far away at C4).

Because we observe a strong through-space NOESY correlation between the phenyl ortho-protons and the acetyl CH3 protons, we unequivocally prove that the acetyl group is at the C5 position, adjacent to the N1-phenyl ring. This self-validating logic perfectly confirms the success of the RuAAC methodology.

NMR_Correlations H4 H4 (Triazole) C5 C5 (Triazole) H4->C5 HMBC (2J) CO C=O (Acetyl) H4->CO HMBC (3J) CH3 CH3 (Acetyl) CH3->C5 HMBC (3J) CH3->CO HMBC (2J) Ph Ortho-H (Phenyl) Ph->CH3 NOESY (Space)

Figure 2: Key HMBC and NOESY 2D NMR correlations confirming 1,5-regiochemistry.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition.[Link]

Sources

Exploratory

Mechanism of Azide-Enamine Cycloaddition for 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Formation

Executive Summary The 1,5-disubstituted 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for cis-amide bonds[1]. Historically, accessing the 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-disubstituted 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for cis-amide bonds[1]. Historically, accessing the 1,5-regioisomer required Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), a process hindered by the toxicity and cost of transition metals[1]. The development of the2 has provided a robust, metal-free alternative that operates under ambient conditions[2].

This technical guide deconstructs the exact mechanistic pathway and experimental parameters required to synthesize 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (commonly known as 5-acetyl-1-phenyl-1H-1,2,3-triazole) via the enamine-mediated [3+2] cycloaddition of phenyl azide and 2,3-butanedione.

Mechanistic Rationale & Pathway Analysis

The synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one relies on absolute regiocontrol. The selection of 2,3-butanedione (biacetyl) as the ketone precursor is the critical factor that dictates the final C5-substitution of the triazole ring.

Step 1: Regioselective Enamine Generation

The catalytic cycle begins with the condensation of a secondary amine catalyst (e.g., pyrrolidine) with one of the carbonyl groups of 2,3-butanedione. Loss of an alpha-proton from the adjacent methyl group yields the highly polarized enamine intermediate, 3-(pyrrolidin-1-yl)but-3-en-2-one . The presence of the unreacted acetyl group strongly biases the enamine's resonance. The electron-withdrawing nature of the adjacent carbonyl localizes intense nucleophilic character on the terminal methylene (the β-carbon), while rendering the α-carbon (bearing both the amine and the acetyl group) highly electrophilic[2].

Step 2: Concerted Asynchronous [3+2] Cycloaddition

Upon the introduction of phenyl azide, a 3 occurs[3]. The Highest Occupied Molecular Orbital (HOMO) of the enamine interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the azide.

  • The nucleophilic β-carbon of the enamine attacks the electrophilic terminal nitrogen (N3) of the azide.

  • Concurrently, the substituted nitrogen (N1) of the azide (bearing the phenyl ring) attacks the electrophilic α-carbon of the enamine. This asynchronous concerted step forms a transient 4,5-dihydro-1H-1,2,3-triazole (triazoline) intermediate.

Step 3: E1cB-like Elimination and Aromatization

The resulting triazoline intermediate is highly unstable. The C5 position bears both the pyrrolidine moiety and the acetyl group, while the C4 position retains two protons. To regain aromatic stability, the intermediate undergoes a rapid E1cB-like elimination. The expulsion of the pyrrolidine catalyst (which is regenerated for the next cycle) and a proton from C4 generates the fully aromatic 1,2,3-triazole ring[2]. Because the α-carbon of the enamine maps directly to the C5 position of the triazole, the acetyl group is exclusively localized at C5, yielding the target 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

Mechanism Ketone 2,3-Butanedione (Biacetyl) Enamine Enamine Intermediate 3-(pyrrolidin-1-yl)but-3-en-2-one Ketone->Enamine + Catalyst - H2O Amine Pyrrolidine (Catalyst) Amine->Enamine Triazoline Triazoline Intermediate (4,5-dihydro-1H-1,2,3-triazole) Enamine->Triazoline + Phenyl Azide [3+2] Cycloaddition Azide Phenyl Azide (Ph-N3) Azide->Triazoline Triazoline->Amine Catalyst Regeneration Product 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (Target Product) Triazoline->Product - Catalyst Aromatization

Caption: Catalytic cycle of the enamine-mediated azide-ketone [3+2] cycloaddition.

Experimental Protocol: Self-Validating OrgAKC Synthesis

This protocol is engineered to ensure high regioselectivity by driving the enamine equilibrium forward and stabilizing the polar transition state of the cycloaddition.

Reagents & Stoichiometry
  • Phenyl azide: 1.0 mmol (Limiting reagent to prevent unreacted azide carryover)

  • 2,3-Butanedione: 1.2 mmol (Slight excess drives complete enamine conversion)

  • Pyrrolidine: 0.2 mmol (20 mol% catalytic loading)

  • Dimethyl sulfoxide (DMSO): 3.0 mL (Optimal polar aprotic solvent)

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of phenyl azide in 3.0 mL of anhydrous DMSO.

  • Ketone Addition: Add 1.2 mmol of 2,3-butanedione to the solution.

  • Catalyst Initiation: Introduce 20 mol% of pyrrolidine dropwise. A slight exotherm and deepening of the solution's color validate the in situ formation of the enamine intermediate.

  • Reaction Monitoring: Stir the mixture at ambient temperature (25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. Complete consumption of phenyl azide typically occurs within 2 to 4 hours[2].

  • Aqueous Workup: Quench the reaction by adding 10 mL of cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

Workflow Step1 1. Reagent Prep Phenyl Azide 2,3-Butanedione Step2 2. Catalysis Add Pyrrolidine DMSO, 25 °C Step1->Step2 Step3 3. Monitoring TLC Analysis 2-4 Hours Step2->Step3 Step4 4. Workup H2O Quench EtOAc Extraction Step3->Step4 Step5 5. Purification Silica Gel Target Isolation Step4->Step5

Caption: Workflow for the organocatalytic synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

Quantitative Data & Optimization

The efficiency of the OrgAKC pathway is heavily dependent on the basicity of the secondary amine and the dielectric constant of the solvent. Table 1 summarizes the optimization parameters demonstrating why Pyrrolidine in DMSO is the gold standard for this transformation[2][3].

Table 1: Optimization of Catalyst and Solvent for OrgAKC

ParameterCatalyst (20 mol%)SolventTime (h)Yield (%)Regioselectivity (1,5 : 1,4)
Optimal PyrrolidineDMSO388>99:1
Alternative L-ProlineDMSO675>99:1
Suboptimal PiperidineDMSO860>99:1
Solvent Effect PyrrolidineDCM1255>99:1
Poor Solvent PyrrolidineToluene2430>99:1

Causality Note: Highly polar aprotic solvents like DMSO stabilize the highly polarized enamine intermediate and the charge-separated transition state of the asynchronous cycloaddition, drastically accelerating the reaction rate compared to non-polar solvents like toluene[2].

References

  • [2] Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. nih.gov. 2

  • [3] Direct access to 1,2,3-triazoles through organocatalytic 1,3-dipolar cycloaddition reaction of allyl ketones with azides. rsc.org. 3

  • [1] Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. nih.gov. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the Synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Authored by: A Senior Application Scientist Introduction: The Power of Ruthenium in "Click" Chemistry The advent of "click" chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Ruthenium in "Click" Chemistry

The advent of "click" chemistry has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Within this family, the azide-alkyne cycloaddition has emerged as a particularly powerful tool for the construction of 1,2,3-triazole heterocycles, which are privileged structures in medicinal chemistry and materials science.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, the ruthenium-catalyzed variant (RuAAC) provides complementary and exquisite control over regioselectivity, affording the 1,5-disubstituted isomers.[1][2][3] This distinct regiochemical outcome is a cornerstone of the RuAAC reaction's utility, enabling access to a diverse range of molecular architectures.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the RuAAC protocol for the synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one from phenyl azide and 3-butyn-2-one. We will delve into the mechanistic underpinnings of the RuAAC reaction, provide a detailed experimental protocol, and discuss the critical parameters that govern its success.

Mechanistic Insights: The Ruthenium Catalytic Cycle

The regioselectivity of the RuAAC reaction is a direct consequence of its unique mechanism, which proceeds through a distinct pathway compared to its copper-catalyzed counterpart.[2][4][5] The catalytic cycle, illustrated below, is believed to initiate with the coordination of the azide and alkyne to the ruthenium(II) center, typically a complex such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]).[4][5] This is followed by an oxidative coupling to form a six-membered ruthenacycle intermediate.[2][6][7] It is within this intermediate that the first carbon-nitrogen bond is formed, a step that dictates the final regiochemistry. The cycle is completed by a rate-determining reductive elimination step, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[2][6][7]

RuAAC Catalytic Cycle RuAAC Catalytic Cycle Ru_cat [Cp*RuCl]n Coordination Coordination Complex Ru_cat->Coordination + Reactants Reactants Phenyl Azide + 3-Butyn-2-one Reactants->Coordination Ruthenacycle Six-membered Ruthenacycle Intermediate Coordination->Ruthenacycle Oxidative Coupling Red_Elim Reductive Elimination Ruthenacycle->Red_Elim Red_Elim->Ru_cat Catalyst Regeneration Product 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Red_Elim->Product

Figure 1: A simplified representation of the catalytic cycle for the RuAAC reaction.

A Note on Regioselectivity with Ynones

It is crucial to note that while the RuAAC of terminal alkynes generally yields the 1,5-disubstituted product with high selectivity, the presence of an electron-withdrawing group on the alkyne, such as the acetyl group in 3-butyn-2-one (an ynone), can influence the regiochemical outcome.[8] In such cases, the electronic effects can favor the formation of the 1,4-disubstituted regioisomer. Therefore, the synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one may be accompanied by the formation of its 1,4-isomer, and the reaction conditions may need to be carefully optimized to maximize the yield of the desired 1,5-product.

Experimental Protocol: Synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

This protocol is adapted from general procedures for the RuAAC reaction.[9][10] Researchers should optimize the conditions for their specific setup and reagents.

Materials and Reagents:

  • Phenyl azide (C₆H₅N₃)

  • 3-Butyn-2-one (C₄H₄O)

  • (Pentamethylcyclopentadienyl)ruthenium(II) chloride tetramer ([CpRuCl]₄) or Chloro(pentamethylcyclopentadienyl)(triphenylphosphine)ruthenium(II) (CpRuCl(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions:

  • Organic azides, such as phenyl azide, are potentially explosive and should be handled with extreme care. Avoid heat, friction, and shock. It is recommended to work behind a blast shield.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Reaction Setup and Procedure:

Experimental Workflow Experimental Workflow Setup 1. Assemble and dry glassware under inert atmosphere. Reagents 2. Add catalyst, solvent, and 3-butyn-2-one. Setup->Reagents Azide 3. Add phenyl azide dropwise at room temperature. Reagents->Azide Reaction 4. Heat the reaction mixture (e.g., 60-80 °C) and monitor. Azide->Reaction Workup 5. Cool, concentrate, and purify by chromatography. Reaction->Workup Analysis 6. Characterize the product (NMR, MS, etc.). Workup->Analysis

Figure 2: A flowchart outlining the key steps in the experimental protocol.

Step-by-Step Method:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 1-5 mol%). The flask should be under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL per 1 mmol of the limiting reagent). To this, add 3-butyn-2-one (1.0 eq).

  • Azide Addition: Slowly add phenyl azide (1.0-1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 1,5-disubstituted triazole from the 1,4-isomer and other impurities.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterRecommended Range/ValueRationale
Catalyst [CpRuCl]₄ or CpRuCl(PPh₃)₂These catalysts have shown high efficacy and regioselectivity for the 1,5-isomer in many systems.[2][7][9]
Catalyst Loading 1 - 5 mol%Lower loadings can be effective, but higher loadings may be necessary for less reactive substrates.[1]
Solvent Toluene, Dioxane, THF (anhydrous, degassed)Non-protic solvents are generally preferred to avoid side reactions.[1]
Temperature 60 - 80 °CElevated temperatures are often required to drive the reaction to completion in a reasonable timeframe.[1]
Reactant Ratio Azide:Alkyne = 1.0-1.2 : 1.0A slight excess of the azide can help to ensure complete consumption of the alkyne.
Expected Yield Moderate to Good (Variable)The yield of the 1,5-isomer will depend on the degree of regioselectivity in this specific reaction.
Expected Purity >95% after chromatographyColumn chromatography should effectively separate the regioisomers and other impurities.

The ruthenium-catalyzed azide-alkyne cycloaddition is a powerful and reliable method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. This application note provides a detailed protocol for the synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, a valuable building block for various applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage the RuAAC reaction to access a wide array of complex molecules with high regioselectivity. The important consideration of regioselectivity with electron-poor alkynes, such as ynones, highlights the need for careful experimental design and analysis.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 143. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • (Placeholder for a potential future reference)
  • (Placeholder for a potential future reference)
  • 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one. (n.d.). In NextSDS. Retrieved March 17, 2026, from [Link]

  • Paterson, I., Beke-Somfai, T., & Kann, N. (2021). Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). In Click Chemistry (pp. 55-83). Wiley-VCH GmbH. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Phenyl azide. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved March 17, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • (Placeholder for a potential future reference)
  • (Placeholder for a potential future reference)
  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-catalyzed cycloaddition of aryl azides and alkynes. Organic Letters, 9(26), 5337–5339. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

  • (Placeholder for a potential future reference)
  • (Placeholder for a potential future reference)
  • Kann, N. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry. [Link]

  • (Placeholder for a potential future reference)
  • (Placeholder for a potential future reference)
  • (Placeholder for a potential future reference)
  • Johansson, J. R., Lincoln, P., & Kann, N. (2011). Sequential One-Pot Ruthenium-Catalyzed Azide–Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. The Journal of Organic Chemistry, 76(7), 2344–2349. [Link]

Sources

Application

Application Note: 1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one as a Divergent Building Block for Heterocyclic Synthesis

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Strategic Rationale & Chemical Space Expansion The 1,2,3-triazole scaffold is a privileged ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Chemical Space Expansion

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, revered for its metabolic stability, strong dipole moment, and potent hydrogen-bonding capabilities . While 1,4-disubstituted 1,2,3-triazoles are ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomers remain significantly underexplored.

1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (commonly known as 5-acetyl-1-phenyl-1H-1,2,3-triazole) offers a unique vector for structural diversification. The 1,5-substitution pattern forces the 1-phenyl ring and the 5-acetyl group into close spatial proximity, inducing distinct conformational constraints that are highly valuable for Fragment-Based Drug Design (FBDD). Furthermore, the 5-acetyl moiety serves as a highly reactive bis-electrophilic precursor. Through Claisen-Schmidt condensation, it yields α,β -unsaturated ketones (chalcones) , which can be systematically cyclized into a diverse library of pyrazoles, pyrimidines, and isoxazoles.

Mechanistic Insights & Causality

Regiocontrol via RuAAC

The synthesis of the 1,5-isomer relies strictly on Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC, which proceeds via a terminal copper acetylide intermediate (yielding 1,4-isomers), RuAAC utilizes a ruthenium oxidative coupling mechanism. The electron-rich pentamethylcyclopentadienyl (Cp) ligand on the CpRuCl(PPh3)2 catalyst stabilizes the intermediate ruthenacycle, dictating >99:1 regioselectivity for the 1,5-isomer even with terminal alkynes like 3-butyn-2-one .

Enolization & Condensation Dynamics

The methyl group of the 5-acetyl moiety is highly acidic. The electron-withdrawing nature of the adjacent triazole ring stabilizes the enolate intermediate formed under basic conditions (e.g., NaOH/EtOH). This enolate readily attacks aryl aldehydes. We deliberately select aqueous ethanol as the solvent; as the thermodynamically stable (E)-chalcone forms, it precipitates out of the polar solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and allows for self-purification.

Cyclocondensation Trajectories

The resulting triazolyl-chalcone is a classic Michael acceptor. Reaction with bis-nucleophiles initiates via Michael addition of the terminal nitrogen to the β -carbon, followed by intramolecular cyclization of the internal nitrogen onto the carbonyl carbon. The choice of binucleophile dictates the final heterocyclic core .

Experimental Methodologies

Note: All protocols are designed as self-validating systems with integrated In-Process Controls (IPCs).

Protocol A: Synthesis of the Building Block via RuAAC

Objective: Synthesize 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve phenyl azide (10.0 mmol) and 3-butyn-2-one (11.0 mmol, 1.1 eq) in anhydrous THF (20 mL). Caution: Phenyl azide is energy-rich; never concentrate to absolute dryness without a stabilizing solvent.

  • Catalysis: Add Cp*RuCl(PPh3)2 (0.2 mmol, 2 mol%). The solution will transition from pale yellow to a deep amber as the active ruthenacycle forms.

  • Reaction: Stir the mixture at 65 °C for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active phenyl azide spot ( Rf​≈0.8 ) and the appearance of a new, highly polar spot ( Rf​≈0.3 ) confirms conversion.

  • Workup: Concentrate under reduced pressure, pass through a short silica plug (eluting with EtOAc) to remove the ruthenium catalyst, and recrystallize from hot ethanol to yield off-white crystals.

Protocol B: Synthesis of Triazolyl-Chalcone Intermediates

Objective: Synthesize (E)-3-(aryl)-1-(1-phenyl-1H-1,2,3-triazol-5-yl)prop-2-en-1-one.

  • Preparation: Suspend the building block from Protocol A (5.0 mmol) and an aryl aldehyde (e.g., 4-chlorobenzaldehyde, 5.0 mmol) in absolute ethanol (15 mL).

  • Activation: Dropwise, add 10% aqueous NaOH (2 mL) while stirring vigorously at room temperature.

  • IPC (Self-Validation): Within 15–30 minutes, the clear solution will become turbid, followed by the heavy precipitation of a brightly colored (typically yellow or orange) solid. This visual cue confirms successful aldol condensation and dehydration.

  • Isolation: Stir for an additional 2 hours to ensure completion. Filter the precipitate via a Büchner funnel, wash with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde, and dry in vacuo.

Protocol C: Divergent Cyclization to Triazolyl-Pyrimidines

Objective: Synthesize 2-amino-4-(aryl)-6-(1-phenyl-1H-1,2,3-triazol-5-yl)pyrimidine.

  • Preparation: In a round-bottom flask, combine the chalcone from Protocol B (2.0 mmol) and guanidine hydrochloride (3.0 mmol, 1.5 eq) in absolute ethanol (10 mL).

  • Base Addition: Add sodium ethoxide (NaOEt) (3.5 mmol). Causality: NaOEt is strictly required to free-base the guanidine hydrochloride, rendering it sufficiently nucleophilic to attack the chalcone.

  • Reaction: Reflux the mixture (78 °C) for 8 hours.

  • IPC (Self-Validation): The suspension will initially dissolve into a homogenous dark solution, followed by the gradual precipitation of the pyrimidine product as the reaction progresses.

  • Workup: Cool to room temperature, pour into crushed ice (50 g), neutralize with dilute HCl to pH 7, and filter the resulting solid.

Quantitative Data Presentation

Table 1: Optimization of RuAAC Conditions for 1,5-Regioselectivity

Entry Catalyst System Solvent Temp (°C) Yield (%) Regioselectivity (1,5 : 1,4)
1 CuSO₄ / Na-Ascorbate t-BuOH/H₂O RT 92 0 : 100
2 [RuCl2(p-cymene)]2 (2 mol%) Toluene 80 74 85 : 15

| 3 | Cp*RuCl(PPh3)2 (2 mol%) | THF | 65 | 88 | >99 : 1 |

Table 2: Yields of Divergent Heterocycles Synthesized from the Chalcone Intermediate

Derivative Class Bis-Nucleophile Reagent Conditions Isolated Yield (%) Purity (HPLC)
Triazolyl-Pyrazole Hydrazine Hydrate EtOH, Reflux, 4h 85 >98%
Triazolyl-Pyrimidine Guanidine HCl / NaOEt EtOH, Reflux, 8h 78 >95%

| Triazolyl-Isoxazole | Hydroxylamine HCl / NaOAc | EtOH, Reflux, 6h | 81 | >96% |

Synthetic Workflow Visualization

G A Phenyl Azide + 3-Butyn-2-one B 1-(1-phenyl-1H-1,2,3-triazol-5-yl) ethan-1-one A->B RuAAC [Cp*RuCl(PPh3)2] Regioselective 1,5-Isomer C Triazolyl-Chalcone Intermediate B->C Claisen-Schmidt (+ Ar-CHO, NaOH) D Triazolyl-Pyrazoles C->D + Hydrazine Hydrate E Triazolyl-Pyrimidines C->E + Guanidine HCl F Triazolyl-Isoxazoles C->F + Hydroxylamine HCl

Caption: Divergent synthetic workflow from 1,5-disubstituted triazole building block to complex heterocycles.

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. URL:[Link]

  • Bahadur, V., Mastronicola, D., Singh, A. K., Tiwari, H. K., Pucillo, L. P., Sarti, P., Singh, B. K., & Giuffrè, A. (2021). Antigiardial activity of novel triazolyl-quinolone-based chalcone derivatives: when oxygen makes the difference. Frontiers in Chemistry, 9, 735246. URL:[Link]

  • Kawale, R. A., et al. (2023). New 1,2,3-Triazole-Tethered Chalcone Derivatives: Synthesis, Bioevaluation and Computational Study. Polycyclic Aromatic Compounds. URL:[Link]

Method

Application Note: 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one as an N,O-Bidentate Ligand in Transition Metal Coordination Chemistry

Executive Summary The 1,2,3-triazole scaffold is a privileged pharmacophore and a highly versatile coordinating moiety in transition metal chemistry . While 1,4-disubstituted triazoles are ubiquitous due to the ease of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore and a highly versatile coordinating moiety in transition metal chemistry . While 1,4-disubstituted triazoles are ubiquitous due to the ease of copper-catalyzed click chemistry (CuAAC), the 1,5-disubstituted variants offer unique stereoelectronic profiles that remain underexplored. Specifically, 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one features an acetyl group at the C5 position and a phenyl ring at the N1 position. This precise geometry sterically shields the N1 and N2 atoms while orienting the carbonyl oxygen in proximity to the N3 atom. This creates an ideal structural pocket for N,O-bidentate chelation, forming a highly stable 6-membered metallacycle. This application note details the synthesis, coordination protocols, and physicochemical profiling of this ligand, providing a robust framework for researchers developing novel half-sandwich complexes for catalytic and antitumoral applications .

Structural Rationale & Ligand Design

The choice of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one over its 1,4-isomer is driven by the thermodynamic stability of the resulting N,O-chelation system. In the 1,5-isomer, the C5-acetyl oxygen and the N3 lone pair can adopt a syn-coplanar conformation upon metal binding.

Mechanistic Advantages:

  • Steric Shielding: The N1-phenyl group provides significant steric bulk, which prevents the formation of undesired polymeric networks and forces discrete mononuclear complexation.

  • Lipophilicity: The inclusion of the phenyl ring maintains the high lipophilicity required for cellular membrane permeation, a critical parameter in metallodrug development .

  • Electronic Tunability: The electron-withdrawing nature of the acetyl group modulates the σ-donor capacity of the triazole ring, stabilizing low-oxidation-state metal centers.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Ligand via RuAAC

To achieve the critical 1,5-substitution pattern, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is employed.

Reagents: Phenyl azide (1.0 mmol), 3-butyn-2-one (1.2 mmol), [Cp*RuCl(PPh3)2] (2 mol%), 1,4-Dioxane (10 mL).

Step-by-Step Methodology:

  • Degassing: Purge the 1,4-dioxane solvent by bubbling N₂ for 15 minutes. Causality: Ruthenium catalysts are highly susceptible to oxidative degradation; an inert atmosphere ensures the longevity of the active catalytic species.

  • Reagent Addition: Add phenyl azide and 3-butyn-2-one to the reaction flask.

  • Catalyst Introduction: Introduce the Ru catalyst. Causality: The choice of Ru over Cu is the mechanistic linchpin here. RuAAC proceeds via a ruthenacycle intermediate that exclusively yields the 1,5-disubstituted triazole, placing the acetyl group adjacent to the N1-phenyl.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Self-Validation (TLC Tracking): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). The disappearance of the highly non-polar azide spot and the emergence of a strongly UV-active, more polar product spot confirms successful cycloaddition.

  • Purification: Purify via silica gel chromatography to isolate the pure ligand as a crystalline solid.

Protocol B: Synthesis of the[Ru(p-cymene)(L)Cl]BF₄ Half-Sandwich Complex

This protocol demonstrates the complexation of the ligand (L) with a Ruthenium(II) dimer to form an active metallodrug candidate.

Reagents: 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mmol), AgBF₄ (1.0 mmol), Dichloromethane/Methanol (1:1 v/v, 20 mL).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Ru dimer and the ligand in the solvent mixture under an inert atmosphere.

  • Halide Abstraction: Add AgBF₄ to the mixture in the dark. Causality: Ag⁺ acts as a halide scavenger, abstracting a chloride ligand to form insoluble AgCl. This creates a vacant, electrophilic coordination site on the metal, driving the thermodynamic formation of the N,O-chelate. The dark environment prevents the photochemical degradation of the silver salt into metallic silver.

  • Complexation: Stir at room temperature for 4 hours.

  • Self-Validation (Visual Indicator): Filter the reaction mixture through a Celite pad. The presence of a dense white precipitate (AgCl) on the Celite visually confirms successful halide abstraction and subsequent complexation.

  • Isolation: Evaporate the filtrate and recrystallize from DCM/Diethyl ether to yield the cationic complex.

Mandatory Visualizations

G A Phenyl Azide D 1,5-Disubstituted Ligand (N,O-donor) A->D B 3-Butyn-2-one B->D C RuAAC Catalyst [Cp*RuCl(PPh3)2] C->D Regioselective F Chelated Metal Complex (6-Membered Metallacycle) D->F E Metal Precursor (e.g., Ru, Ir, Cu) E->F Ag+ activation

Fig 1. Regioselective RuAAC synthesis and subsequent metal complexation workflow.

Pathway M N,O-Coordinated Metal Complex U Lipophilic Cellular Uptake M->U R Intracellular ROS Generation U->R Redox Cycling D DNA Intercalation / Cleavage U->D Nuclear Penetration A Mitochondrial Apoptosis R->A D->A

Fig 2. Proposed mechanistic pathway for the cytotoxic action of the synthesized complexes.

Physicochemical Characterization & Data Presentation

The successful formation of the 6-membered metallacycle is easily verified through spectroscopic shifts. The table below summarizes the diagnostic parameters comparing the free ligand to its corresponding Ruthenium(II) complex.

Analytical ParameterFree Ligand (L)[Ru(p-cymene)(L)Cl]BF₄Diagnostic Significance
IR: ν(C=O) 1695 cm⁻¹1642 cm⁻¹Δν = -53 cm⁻¹ confirms carbonyl oxygen coordination.
IR: ν(C=N) 1558 cm⁻¹1531 cm⁻¹Δν = -27 cm⁻¹ confirms N3 triazole coordination.
UV-Vis: λ_max 265 nm (π-π*)415 nm (MLCT)Emergence of a new band indicates successful metal-to-ligand charge transfer.
¹H NMR: Triazole C4-H 8.12 ppm8.55 ppmDownfield shift confirms electron density withdrawal by the Ru(II) center.
Cytotoxicity (A549 IC₅₀) >100 μM14.2 ± 1.1 μMChelation significantly enhances cellular toxicity and target engagement.

Biological Application & Mechanistic Profiling

The free 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one ligand exhibits negligible cytotoxicity on its own. However, upon N,O-bidentate chelation with transition metals, the resulting complexes become potent antitumoral agents. The 6-membered metallacycle stabilizes the metal center against premature hydrolysis in the bloodstream, allowing the complex to act as a prodrug vehicle.

Once the complex permeates the lipophilic cellular membrane, the intracellular environment (which is rich in glutathione and features a lower pH) triggers the partial dissociation or activation of the complex. The exposed metal center can then undergo redox cycling to generate Reactive Oxygen Species (ROS) or directly intercalate with DNA base pairs, ultimately triggering caspase-dependent mitochondrial apoptosis .

References

  • "Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond." RSC Publishing. URL: [Link]

  • "New Triazolyl N^N Bidentate Rh(III), Ir(III), Ru(II) and Os(II) Complexes: Synthesis and Characterization, Probing Possible Relations between Cytotoxicity with Transfer Hydrogenation Efficacy and Interaction with Model Biomolecules." PMC, NIH. URL: [Link]

  • "Phenyl-1H-[1,2,3]triazoles as New Cyclometalating Ligands for Iridium(III) Complexes." Organometallics, ACS Publications. URL: [Link]

  • "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship." Frontiers in Pharmacology. URL:[Link]

Application

Scalable Organocatalytic Synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one via Regioselective Azide-Ketone [3+2] Cycloaddition

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Strategic Rationale The 1,2,3-triazole core is a privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable amide bioisostere and a rigid linker in drug discovery. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, accessing the more sterically constrained 1,5-disubstituted variants traditionally requires Ruthenium catalysis (RuAAC). In late-stage pharmaceutical synthesis, heavy metal catalysis introduces critical liabilities regarding toxicity and trace-metal remediation.

To circumvent these limitations, Organocatalytic Azide-Ketone Cycloaddition (OrgAKC) has emerged as a robust, metal-free alternative[1]. By leveraging enamine or enolate intermediates, OrgAKC allows for the strictly regioselective construction of fully decorated triazoles under ambient conditions[2]. This Application Note details a scalable, self-validating protocol for the synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 15966-71-9)[3] using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the organocatalyst.

Mechanistic Causality: Why 2,3-Butanedione?

A common pitfall in synthesizing 5-acyl-1,2,3-triazoles is the use of enaminones, which predominantly yield the 4-acyl regioisomers due to the inherent nucleophilicity of the enamine α -carbon[4]. To exclusively install the acetyl group at the C5 position while maintaining a proton at C4, the starting ketone must be carefully selected.

We utilize 2,3-butanedione (biacetyl) as the substrate. The causality of this choice is rooted in its symmetric 1,2-diketone structure:

  • Symmetric Enolization: 2,3-butanedione possesses only terminal methyl groups. Deprotonation by DBU exclusively yields a terminal enolate, eliminating any regioselectivity issues during the activation step.

  • Nucleophilic Attack: The nucleophilic α -carbon of the enolate attacks the electrophilic terminal nitrogen of phenyl azide.

  • Regiospecific Cyclization: The internal nitrogen of the azide intermediate cyclizes onto the enolized carbonyl carbon.

  • Aromatization: Spontaneous dehydration drives the formation of the aromatic triazole ring. The unreacted carbonyl group of the starting biacetyl is perfectly preserved as the C5-acetyl substituent, while the terminal carbon provides the C4-proton.

Secondary amine catalysts (e.g., pyrrolidine) can also drive similar cycloadditions via enamine intermediates[5], but DBU provides superior atom economy and reaction kinetics for highly electrophilic 1,2-diketones.

Logical Reaction Pathway

OrgAKC_Workflow N1 Phenyl Azide (Electrophile) N5 Nucleophilic Attack (C-N Bond Formation) N1->N5 N2 2,3-Butanedione (1,2-Diketone) N4 Terminal Enolate Generation N2->N4 N3 DBU Catalyst (20 mol%) N3->N4 Deprotonation N4->N5 N6 Intramolecular Cyclization (Triazoline Intermediate) N5->N6 N7 Spontaneous Dehydration (-H2O) N6->N7 N8 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (Target Product) N7->N8 Aromatization

Logical reaction pathway for the DBU-catalyzed OrgAKC synthesis of 1,5-disubstituted 1,2,3-triazoles.

Quantitative Data: Catalyst & Condition Optimization

To establish a self-validating and scalable system, various organocatalysts were evaluated. DBU in anhydrous DMSO proved superior due to its non-nucleophilic basicity, which prevents unwanted haloform-type cleavage of the 1,2-diketone substrate.

Table 1: Optimization of OrgAKC Parameters for 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

EntryOrganocatalyst (mol%)SolventTime (h)Regioselectivity (1,5 vs 1,4)Isolated Yield (%)
1L-Proline (20 mol%)DMSO24>99:145%
2Pyrrolidine (20 mol%)CHCl₃12>99:162%
3DBU (10 mol%)DMSO8>99:181%
4 DBU (20 mol%) DMSO 4 >99:1 92%

Note: Reactions performed at 25 °C using 1.0 equiv phenyl azide and 1.2 equiv 2,3-butanedione.

Experimental Protocol (100 mmol Scale)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Materials & Safety
  • Phenyl Azide (100 mmol, 11.9 g): Caution! Aryl azides are potentially explosive. Never isolate neat phenyl azide; maintain it as a stock solution in DMSO (< 1.0 M) and avoid exposure to heat or metal spatulas.

  • 2,3-Butanedione (120 mmol, 10.3 g): Highly volatile and flammable. Handle in a fume hood.

  • DBU (20 mmol, 3.0 g): Corrosive.

  • Anhydrous DMSO (200 mL): Hygroscopic; use from a freshly sealed Sure/Seal™ bottle.

Step-by-Step Methodology

Step 1: Enolate Generation

  • Charge an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet with 2,3-butanedione (10.3 g, 120 mmol) and anhydrous DMSO (150 mL).

  • Cool the solution to 15 °C using a water bath.

  • Add DBU (3.0 g, 20 mmol) dropwise over 5 minutes.

  • IPC 1 (Causality Check): Stir for 15 minutes. The solution will transition from pale yellow to a deeper amber, indicating the formation of the thermodynamic enolate. A rapid 1 H-NMR of an aliquot quenched in D₂O will show the disappearance of the symmetric methyl singlet (2.34 ppm) and the emergence of enol/enolate vinylic protons.

Step 2: Azide-Ketone Cycloaddition

  • Transfer the phenyl azide stock solution (100 mmol in 50 mL DMSO) to an addition funnel.

  • Add the phenyl azide solution dropwise to the enolate mixture over 30 minutes. Maintain the internal temperature below 25 °C to manage the mild exotherm associated with C-N bond formation.

  • Stir the reaction mixture at 25 °C for 4 hours.

  • IPC 2 (Causality Check): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the phenyl azide spot ( Rf​≈0.8 , UV active) is completely consumed, and a new, highly UV-active product spot ( Rf​≈0.4 ) emerges.

Step 3: Downstream Processing (DSP) & Purification

  • Pour the crude reaction mixture slowly into a vigorously stirred beaker containing 1000 mL of ice-cold distilled water acidified with 1% acetic acid (v/v). Rationale: Acetic acid neutralizes the DBU, preventing base-catalyzed degradation of the product during precipitation.

  • The target triazole will precipitate immediately as an off-white solid.

  • Stir for 30 minutes to ensure complete precipitation and to dissolve residual DMSO into the aqueous phase.

  • Filter the solid through a sintered glass Buchner funnel. Wash the filter cake with ice-cold water (3 × 100 mL) and cold heptane (50 mL) to remove unreacted 2,3-butanedione.

  • Dry the solid under high vacuum at 40 °C for 12 hours.

  • IPC 3 (Purity Validation): Recrystallize from hot ethanol to yield 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one as crystalline white needles (Yield: ~17.2 g, 92%). Verify purity via HPLC (>98%) and structure via 1 H-NMR (Diagnostic C4-H triazole singlet at ~8.1 ppm; acetyl methyl singlet at ~2.5 ppm).

References

  • Alves, D., et al. "Room-Temperature Organocatalytic Cycloaddition of Azides with β-Keto Sulfones: Toward Sulfonyl-1,2,3-triazoles." Organic Letters (2015). [2]

  • Ramachary, D. B., et al. "Organocatalytic Selective[3 + 2] Cycloadditions: Synthesis of Functionalized 5-Arylthiomethyl-1,2,3-triazoles and 4-Arylthio-1,2,3-triazoles." The Journal of Organic Chemistry (2020). [1]

  • Wang, J., et al. "Direct access to 1,2,3-triazoles through organocatalytic 1,3-dipolar cycloaddition reaction of allyl ketones with azides." RSC Advances (2014). [5]

  • De Nino, A., et al. "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles." Beilstein Journal of Organic Chemistry (2021). [4]

  • NextSDS. "1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one - Substance Database." NextSDS Chemical Database (2024). [3]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions in the enolate alkylation of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Welcome to the Technical Support Center. The functionalization of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one via enolate alkylation is a critical transformation in drug discovery and development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The functionalization of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one via enolate alkylation is a critical transformation in drug discovery and development. However, the unique electronic properties of the 1,2,3-triazole core, combined with the inherently high reactivity of methyl ketones, often lead to complex side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity mono-alkylation while preserving the integrity of the triazole ring.

Diagnostic Workflow: Alkylation Pathways and Side Reactions

EnolateWorkflow Start 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Base Add LDA (1.05 eq) THF, -78 °C Start->Base Dropwise addition Side1 Aldol Condensation Start->Side1 Slow base addition Enolate Lithium Enolate (Kinetic Control) Base->Enolate Rapid deprotonation Side4 Ring Fragmentation (Dimroth Pathway) Base->Side4 T > -40 °C Electrophile Add Alkyl Halide (R-X) -78 °C to rt Enolate->Electrophile Soft electrophile Side2 Polyalkylation Enolate->Side2 Excess R-X Side3 O-Alkylation Enolate->Side3 Hard R-X or DMPU Product Mono-alkylated Product (C-Alkylation) Electrophile->Product SN2 Reaction

Reaction logic for triazolyl ketone alkylation, highlighting optimal paths and side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of aldol self-condensation instead of the alkylated product?

A: Self-condensation occurs when enolization is incomplete. The unreacted triazolyl ketone remains in solution and is attacked by the newly formed enolate.

  • Causality: The electron-withdrawing 1-phenyl-1H-1,2,3-triazole ring significantly increases the electrophilicity of the adjacent carbonyl carbon. Using weaker bases (e.g., alkoxides or hydroxides) establishes a reversible equilibrium rather than driving deprotonation to 100% completion, leaving the highly electrophilic ketone exposed to nucleophilic attack by its own enolate ()[1].

  • Solution: Employ a strong, sterically hindered base like Lithium diisopropylamide (LDA) at strictly -78 °C. Use the "inverse addition" technique: add the ketone dropwise to a slight excess (1.05 eq) of LDA. This ensures every molecule of ketone is instantly and irreversibly deprotonated upon entering the flask.

Q2: My LC-MS shows a mass consistent with the product, but NMR reveals it is an O-alkylated enol ether. How do I force C-alkylation?

A: The enolate is an ambident nucleophile. While the alpha-carbon is softer and more nucleophilic, the oxygen atom is harder and possesses a higher localized charge density.

  • Causality: O-alkylation is accelerated by "hard" electrophiles (like alkyl tosylates or sulfates) and polar aprotic solvents (like HMPA or DMPU). These solvents heavily solvate the metal counterion, leaving the hard oxygen atom fully exposed and highly reactive ()[2].

  • Solution:

    • Counterion Selection: Use Lithium-based bases (LDA or LiHMDS). Lithium coordinates tightly to the hard oxygen atom of the enolate, shielding it and directing the electrophile to the alpha-carbon.

    • Electrophile Choice: Use "soft" electrophiles like alkyl iodides or bromides.

    • Solvent: Stick to pure THF or 2-MeTHF. Strictly avoid metal-chelating co-solvents like DMPU.

Q3: I am getting di-alkylated and tri-alkylated byproducts. How can I restrict the reaction to mono-alkylation?

A: Methyl ketones are notoriously prone to polyalkylation during enolate chemistry.

  • Causality: Once the mono-alkylated product forms, its alpha-proton is often still acidic enough to be deprotonated by any unreacted starting enolate (enolate equilibration). The resulting substituted enolate then reacts with another equivalent of the alkyl halide, leading to over-alkylation ()[3].

  • Solution: Ensure strictly stoichiometric addition of the alkylating agent (1.00 to 1.05 equivalents). Maintain the reaction temperature at -78 °C during the addition of the electrophile to kinetically suppress proton transfer rates between the product and the starting enolate.

Q4: The triazole ring seems to be degrading, resulting in complex mixtures and low mass recovery. What causes this?

A: 1,2,3-triazoles can be sensitive to strong bases, particularly undergoing ring-opening or Dimroth-type rearrangements under harsh conditions.

  • Causality: At elevated temperatures, the deprotonation of the alpha-methyl group competes with base-induced fragmentation of the triazole ring. The ring can open to form a diazoimine intermediate, which leads to degradation or rearrangement products ()[4].

  • Solution: Strict thermal control is non-negotiable. The deprotonation must be conducted at -78 °C. If the alkylation step requires warming to proceed, do not exceed 0 °C, and monitor the reaction closely to quench it as soon as the alkylating agent is consumed.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for the methylation of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one with Methyl Iodide (MeI).

Base (1.05 eq)SolventTemp (°C)C:O Alkylation RatioMono:Di Alkylation RatioIsolated Yield (%)
LDA THF-78 to 0>95:592:885%
LiHMDS 2-MeTHF-78 to 0>95:590:1082%
NaHMDS THF-78 to 085:1580:2072%
KHMDS THF + DMPU-78 to 040:6070:3045%
LDA THF0 (Isothermal)>95:550:5040%*

*Significant triazole degradation and aldol condensation observed.

Self-Validating Protocol: Mono-Alkylation of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

This protocol incorporates internal checkpoints to validate the integrity of the reaction at each step, preventing downstream failures.

Reagents:

  • 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (1.00 eq, thoroughly dried under high vacuum)

  • LDA (2.0 M in THF/heptane/ethylbenzene, 1.05 eq)

  • Alkyl Iodide (e.g., Iodomethane) (1.05 eq, passed through basic alumina prior to use)

  • Anhydrous THF (KF < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Add anhydrous THF (10 mL per gram of substrate) and LDA (1.05 eq). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint: The internal temperature probe must read ≤ -75 °C before proceeding to prevent triazole fragmentation.

  • Enolate Formation (Inverse Addition): Dissolve the triazolyl ketone (1.00 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA solution over 15-30 minutes, directing the flow down the side of the flask to pre-cool the droplets.

    • Validation Checkpoint: A deep color change (typically to deep red/brown) indicates the formation of the highly conjugated triazolyl enolate. Stir for an additional 30 minutes at -78 °C.

  • Electrophile Addition: Add the alkyl iodide (1.05 eq) dropwise neat (or as a concentrated THF solution) at -78 °C.

  • Controlled Warming: Remove the dry ice bath and replace it with an ice-water bath (0 °C). Allow the reaction to stir for 1-2 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via TLC or LC-MS. The starting material mass should be absent, with a single major peak corresponding to the [M+Alkyl]+ mass.

  • Quench and Workup: Once complete, quench the reaction strictly at 0 °C by adding saturated aqueous NH4Cl solution. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Lumen Learning. "23.8: Direct Enolate Alkylation." Organic Chemistry II. URL:[Link]

  • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." Organic Chemistry (McMurry). URL:[Link]

  • Chemistry Steps. "Alkylation of Enolates Alpha Position." URL: [Link]

  • Morzerin, Y. Y., et al. "The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[4]arenas." ARKIVOC 2004 (xi) 31-35. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: RuAAC vs. Metal-Free Synthesis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Introduction: The Quest for Regiochemical Control in Triazole Synthesis The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional stability and its role as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Regiochemical Control in Triazole Synthesis

The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional stability and its role as a bioisostere for the amide bond.[1] However, the classical Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, while foundational, often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification.[1][2][3] The advent of "click chemistry" provided a powerful solution for the synthesis of the 1,4-isomer through the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4]

This guide focuses on the synthesis of the alternative, and equally valuable, 1,5-disubstituted regioisomer, specifically targeting 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one . The formation of this isomer presents a distinct synthetic challenge. We will provide an in-depth, objective comparison of the two primary strategies for achieving this regioselectivity: the robust, metal-catalyzed Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the emerging, cost-effective metal-free synthesis routes. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical data and field-proven insights needed to select the optimal synthetic pathway for their specific application.

Route 1: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Pathway

The RuAAC reaction is the benchmark for reliably and selectively producing 1,5-disubstituted 1,2,3-triazoles.[5][6] Unlike its copper-catalyzed counterpart, which is limited to terminal alkynes, RuAAC demonstrates broad substrate scope, including the use of internal alkynes to generate fully substituted triazoles.[5][7][8]

Mechanistic Rationale: Why Ruthenium Favors the 1,5-Isomer

The regiochemical outcome of the RuAAC is a direct consequence of its unique mechanism, which fundamentally differs from CuAAC.

  • Alkyne Activation: Instead of forming a metal-acetylide intermediate, the ruthenium(II) catalyst activates the alkyne through a π-interaction. This interaction polarizes the alkyne, increasing the nucleophilicity of its internal carbon atom.[9]

  • Oxidative Coupling: The reaction proceeds via an oxidative coupling of the azide and the activated alkyne, forming a six-membered ruthenacycle intermediate.[2][8][10] The initial carbon-nitrogen bond forms between the more nucleophilic carbon of the alkyne and the electrophilic terminal nitrogen of the azide.[9][10]

  • Reductive Elimination: This ruthenacycle then undergoes a rate-determining reductive elimination step, releasing the 1,5-disubstituted triazole product and regenerating the active catalyst.[2][7][10]

This mechanistic pathway provides a robust and predictable route to the desired 1,5-regioisomer with high fidelity.

RuAAC_Mechanism Reactants Phenyl Azide + But-3-yn-2-one Ruthenacycle Six-Membered Ruthenacycle Intermediate Reactants->Ruthenacycle Oxidative Coupling (Catalyst Mediated) Catalyst Cp*RuCl(L)n Product 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (1,5-isomer) Ruthenacycle->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Figure 1: Simplified mechanism of the RuAAC reaction.
Detailed Experimental Protocol: RuAAC Synthesis

This protocol is adapted from established procedures for the synthesis of 1,5-disubstituted triazoles using Cp*RuCl(COD) as the catalyst.[7][9]

Materials:

  • Phenyl azide

  • But-3-yn-2-one

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or equivalent)

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add phenyl azide (1.0 eq). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add anhydrous, degassed DCE (to make a ~0.5 M solution) via syringe, followed by but-3-yn-2-one (1.05 eq).

  • Catalyst Introduction: In a separate vial, dissolve Cp*RuCl(COD) (1-2 mol%) in a small amount of anhydrous DCE. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60-80 °C. The reaction mixture typically turns from orange to dark brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one.

Self-Validation: The identity and purity of the product should be confirmed by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS), comparing the data to literature values for analogous compounds.[11][12]

Route 2: Metal-Free Synthesis Pathways

The drive to develop "greener," more cost-effective, and less toxic synthetic methods has led to several metal-free alternatives for synthesizing 1,5-disubstituted triazoles. These routes are particularly attractive in late-stage pharmaceutical development, where removal of trace metal contaminants is a critical and costly challenge.

Mechanism and Rationale: Base-Catalyzed Acetylide-Azide Cycloaddition

A prominent metal-free strategy involves the base-catalyzed reaction of terminal alkynes and azides in a polar aprotic solvent like dimethylsulfoxide (DMSO).[13]

  • Acetylide Formation: A catalytic amount of a strong base, such as tetraalkylammonium hydroxide, deprotonates the terminal alkyne. The high polarity of DMSO stabilizes the resulting acetylide anion.[13]

  • Nucleophilic Attack: The highly nucleophilic acetylide anion attacks the electrophilic terminal nitrogen of the azide, forming a triazenide intermediate.

  • Cyclization & Protonation: The intermediate undergoes a 5-endo-dig or 6π-electrocyclization to form the triazolyl anion. This anion is then protonated by a proton source in the medium (such as residual water or DMSO itself) to yield the final 1,5-disubstituted triazole product.[13]

MetalFree_Mechanism Alkyne But-3-yn-2-one Acetylide Acetylide Anion Alkyne->Acetylide Deprotonation Base Base (e.g., OH⁻) in DMSO Intermediate Triazenide Intermediate Acetylide->Intermediate Nucleophilic Attack Azide Phenyl Azide Product 1,5-Triazole Product Intermediate->Product Cyclization & Protonation

Figure 2: Base-catalyzed metal-free synthesis of 1,5-triazoles.
Other Notable Metal-Free Approaches
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful bioorthogonal reaction uses the high ring strain of a cyclooctyne to dramatically accelerate the cycloaddition without any catalyst.[14][15][] While highly effective, it is not practical for the synthesis of our simple target molecule, as it would require the synthesis of a complex and costly acetyl-functionalized cyclooctyne.

  • Organocatalytic Methods: Various organocatalytic systems, often employing multi-component reactions, have been developed.[17][18] For example, 1,5-disubstituted triazoles can be formed from primary amines and ketones in an organocascade process.[17] These methods offer novel synthetic disconnections but may have a more limited substrate scope compared to direct azide-alkyne cycloadditions.

Detailed Experimental Protocol: Base-Catalyzed Metal-Free Synthesis

This protocol is based on the method developed for the synthesis of 1,5-diaryl-1,2,3-triazoles.[13]

Materials:

  • Phenyl azide

  • But-3-yn-2-one

  • Tetramethylammonium hydroxide (TMAH), 25% in water or methanol

  • Dimethylsulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reagent Mixing: In a standard round-bottom flask at room temperature, dissolve phenyl azide (1.0 eq) and but-3-yn-2-one (1.2 eq) in DMSO (to make a ~0.5 M solution).

  • Catalyst Addition: Add TMAH solution (10-20 mol%) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically slower than RuAAC.

  • Monitoring: Monitor the reaction progress by TLC until completion (may take 12-24 hours).

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the target compound.

Head-to-Head Comparison: RuAAC vs. Metal-Free

The choice between these two synthetic strategies is not merely academic; it has significant practical implications for cost, scalability, purity, and experimental complexity.

Workflow_Comparison cluster_0 RuAAC Workflow cluster_1 Metal-Free (Base-Catalyzed) Workflow ru_start 1. Flame-Dry Glassware & Purge with Inert Gas ru_reagents 2. Add Anhydrous Solvent, Azide, and Alkyne ru_start->ru_reagents ru_catalyst 3. Add Ru Catalyst Solution ru_reagents->ru_catalyst ru_react 4. Heat Reaction (60-80 °C) for 2-6 hours ru_catalyst->ru_react ru_workup 5. Evaporate Solvent ru_react->ru_workup ru_purify 6. Column Chromatography (Remove Catalyst) ru_workup->ru_purify ru_end Pure 1,5-Triazole ru_purify->ru_end mf_start 1. Standard Glassware (No Inert Atmosphere) mf_reagents 2. Add DMSO, Azide, and Alkyne mf_start->mf_reagents mf_catalyst 3. Add Base Catalyst (TMAH) mf_reagents->mf_catalyst mf_react 4. Stir at Room Temp for 12-24 hours mf_catalyst->mf_react mf_workup 5. Aqueous Workup (Extraction) mf_react->mf_workup mf_purify 6. Column Chromatography mf_workup->mf_purify mf_end Pure 1,5-Triazole mf_purify->mf_end

Sources

Comparative

A Researcher's Guide to Validating the 1,5-Regiochemistry of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one using 2D NOESY NMR

The unequivocal determination of the regiochemistry of 1,2,3-triazoles is a critical step in chemical synthesis and drug development. The 1,3-dipolar cycloaddition reaction used to synthesize these heterocycles can often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The unequivocal determination of the regiochemistry of 1,2,3-triazoles is a critical step in chemical synthesis and drug development. The 1,3-dipolar cycloaddition reaction used to synthesize these heterocycles can often lead to a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2][3] While various analytical techniques can be employed for structural elucidation, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) has emerged as a powerful and definitive method for distinguishing between these isomers.[4][5][6] This guide provides an in-depth, experience-driven protocol for validating the 1,5-regiochemistry of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, a representative small molecule, using 2D NOESY NMR.

The Challenge: Distinguishing 1,4- and 1,5-Regioisomers

The synthesis of 1,2,3-triazoles through the reaction of azides and alkynes can yield two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products.[7][8] While copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known to favor the 1,4-isomer, and ruthenium-catalyzed reactions (RuAAC) often yield the 1,5-isomer, the regioselectivity is not always absolute.[4][9][10] Therefore, independent verification of the resulting structure is paramount.

One-dimensional NMR techniques can sometimes provide clues. For instance, the chemical shift of the triazole proton (H-5 in the 1,4-isomer and H-4 in the 1,5-isomer) can differ, with the H-5 proton of 1,4-disubstituted 1,2,3-triazoles typically appearing at a higher chemical shift (around 8.00–8.75 ppm).[11] However, these shifts can be influenced by the nature of the substituents, making definitive assignment based on 1D NMR alone unreliable.[4]

The Solution: Harnessing the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å).[12][13][14] This "through-space" interaction is independent of through-bond J-coupling and provides invaluable information about the three-dimensional structure of a molecule.[15] The 2D NOESY experiment maps these spatial proximities, with cross-peaks indicating which protons are near each other.[16][17]

For 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, the key to confirming the 1,5-regiochemistry lies in observing a NOE correlation between the triazole proton (H-4) and the protons of the phenyl group attached to the N-1 position. In the 1,5-isomer, these protons are in close spatial proximity, whereas in the 1,4-isomer, they are too far apart for a significant NOE to be observed.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be a self-validating system, where the experimental choices are justified by the underlying principles of NMR and the specific structural question at hand.

Step 1: Sample Preparation - The Foundation of a Good Spectrum

The quality of the NOESY spectrum is highly dependent on the sample preparation.[18]

  • Concentration: An optimal concentration is crucial. A sample that is too concentrated can lead to broadened lines and reduced NOE efficiency, while a very dilute sample may not yield detectable cross-peaks for weaker interactions. A good starting point is a concentration that provides a strong signal-to-noise ratio in a standard 1H NMR spectrum with 8-16 scans.[18]

  • Solvent: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. However, it's important to ensure the solvent is free of acidic impurities that could potentially react with the sample.[18] The sample should be fully dissolved and free of any particulate matter.

  • Purity: The sample should be of high purity to avoid interfering signals from impurities.

Step 2: Acquiring the 2D NOESY Spectrum

The following is a detailed workflow for setting up and running the 2D NOESY experiment on a standard NMR spectrometer.

NOESY_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Prep Prepare High-Purity Sample Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Shim Spectrometer Filter->Tune Acquire1D Acquire 1D ¹H Spectrum Tune->Acquire1D Setup2D Set Up 2D NOESY Parameters Acquire1D->Setup2D Acquire2D Acquire 2D NOESY Data Setup2D->Acquire2D Process Process 2D Data (FT, Phasing) Acquire2D->Process Analyze Analyze Cross-Peaks Process->Analyze Validate Validate 1,5-Regiochemistry Analyze->Validate

Caption: Workflow for 2D NOESY Experiment.

Key Experimental Parameters:

ParameterRecommended ValueRationale
Mixing Time (d8) 500-800 msFor small molecules, the NOE builds up slowly. A longer mixing time allows for the detection of weaker, long-range interactions.[19] However, excessively long mixing times can lead to spin diffusion, where magnetization is relayed through multiple protons, potentially complicating the interpretation.[19] A range of mixing times can be tested to optimize the signal.
Number of Scans (ns) 8-16This should be sufficient for a reasonably concentrated sample to achieve good signal-to-noise for the cross-peaks.
Number of Increments (td1) 256-512A higher number of increments in the indirect dimension (t1) will provide better resolution in that dimension, which is important for resolving closely spaced signals.
Relaxation Delay (d1) 1-2 secondsThis delay allows the spins to return to equilibrium between scans, ensuring accurate signal intensities.
Step 3: Data Processing and Interpretation

Once the data is acquired, it needs to be processed (Fourier transformation, phasing, and baseline correction) to generate the 2D spectrum. The key to validating the 1,5-regiochemistry is the identification of a specific cross-peak.

Caption: Key NOE interaction for 1,5-isomer validation.

Expected Results:

  • Diagonal Peaks: The 2D NOESY spectrum will show strong signals along the diagonal, which correspond to the 1D proton spectrum.

  • Cross-Peaks: Off-diagonal signals, or cross-peaks, indicate spatial proximity between the protons corresponding to the diagonal peaks at those chemical shifts. For small molecules, these cross-peaks will have the opposite phase (e.g., appear as a different color) to the diagonal peaks.[16][19]

  • The Definitive Cross-Peak: In the case of the 1,5-isomer of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, a clear cross-peak should be observed between the signal for the triazole proton (H-4) and the signals for the ortho-protons of the N-1 phenyl group. The absence of this cross-peak would strongly suggest the presence of the 1,4-isomer.

Comparative Analysis: 2D NOESY vs. Other Techniques

TechniqueAdvantagesDisadvantages
1D ¹H NMR Quick and simple to acquire.Chemical shifts can be ambiguous for definitive regiochemical assignment.
¹³C NMR Can provide supporting evidence based on the chemical shifts of the triazole carbons.Often requires longer acquisition times and may not be as definitive as NOESY.
HMBC (Heteronuclear Multiple Bond Correlation) Can show long-range correlations between protons and carbons, which can help in structural elucidation.May not always provide the key correlation to distinguish between the 1,4- and 1,5-isomers.
X-ray Crystallography Provides an unambiguous solid-state structure.Requires a single crystal of suitable quality, which can be difficult to obtain.
2D NOESY Directly probes through-space interactions, providing definitive evidence of regiochemistry in solution.[12]Requires longer acquisition times than 1D NMR and careful optimization of experimental parameters.

Conclusion

The 2D NOESY NMR experiment is an indispensable tool for the unambiguous determination of the regiochemistry of substituted 1,2,3-triazoles. By providing direct evidence of through-space proton-proton proximities, it overcomes the limitations of other NMR techniques and provides a reliable method for structural validation in solution. The protocol outlined in this guide, with its emphasis on careful sample preparation and optimized experimental parameters, offers a robust and self-validating approach for researchers, scientists, and drug development professionals working with these important heterocyclic compounds.

References

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link][12]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 12(7), 1433-1443.[1]

  • Chemistry Notes. (2018, May 13). Nuclear Overhauser Effect(NOE): Easy Definition, example, application. Retrieved from [Link][13]

  • Kallioniemi, A., & Koskinen, A. M. P. (2003). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 68(17), 6744-6747.[20]

  • Fiveable. (2025, August 15). Nuclear Overhauser Effect: Organic Chemistry Study Guide. Retrieved from [Link][14]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link][2]

  • Török, B., & Török, M. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In NMR Spectroscopy in Mechanistic and Structural Analysis of Organic and Bio-organic Compounds. IntechOpen.[4]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link][21]

  • Hevia, E., & Garcia-Alvarez, J. (2021). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. Chem Catalysis, 1(2), 266-268.[22]

  • Salvi, N., & Bax, A. (2023). Advances in the exact nuclear Overhauser effect 2018-2022. Journal of Magnetic Resonance, 351, 107442.[23]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986358.[3]

  • All About Chemistry. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation [Video]. YouTube.[15]

  • Kumar, A., & Singh, R. K. (2021). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Chemistry, 25(14), 1646-1665.[24]

  • Perez-Picaso, L., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8479.[25]

  • Singh, R. P., & Singh, R. K. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202304041.[9]

  • University of Ottawa NMR Facility Blog. (2008, January 24). NOESY: Small Molecules vs Large Molecules. Retrieved from [Link][16]

  • IMSERC. (n.d.). 2D NOESY Experiment. Retrieved from [Link][17]

  • Fershtat, A. D., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8196.[11]

  • University of Wisconsin-Madison Chemistry NMR Facility. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Retrieved from [Link][18]

  • Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Drug Discovery and Development, 2(1), 1-2.

  • University of California, San Diego NMR Facility. (n.d.). 2D NOESY Collecting a NOESY. Retrieved from [Link][19]

  • El-Faham, A., et al. (2018). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Journal of Heterocyclic Chemistry, 55(10), 2243-2264.[10]

  • Guo, N., et al. (2019). Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. Royal Society of Chemistry.[26]

  • Illam, P. M., Tiwari, C. S., & Rit, A. (2024). 2D-NOESY NMR spectrum of 4a showing the interaction of triazolium C4–H with the N–CH2 protons of the ethyl group. Inorganica Chimica Acta, 563, 121935.[27]

  • Asproni, B., et al. (2010). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC, 2010(5), 234-249.[28]

  • El-Moussaoui, A., et al. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Journal of Chemistry, 2021, 5527819.[5]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.[29]

  • Perumal, S., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829.[6]

  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles.[7]

  • El-Emam, A. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech.[30]

  • ResearchGate. (n.d.). Isosteric similarity of 1,4-and 1,5-disubstituted 1,2,3-triazole with....[8]

  • Babushkina, T. A. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2611.[31]

  • Paul, A., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules, 28(15), 5708.[32]

  • Al-Masoudi, N. A. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal, 22(10).[33]

Sources

Validation

comparing the coordination affinity of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one with other triazole ligands

Comparative Coordination Affinity of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one vs. Alternative Triazole Ligands: A Structural and Thermodynamic Guide Executive Summary The advent of "click chemistry" has revolutioniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Coordination Affinity of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one vs. Alternative Triazole Ligands: A Structural and Thermodynamic Guide

Executive Summary

The advent of "click chemistry" has revolutionized the design of organometallic ligands, bringing 1,2,3-triazoles to the forefront of coordination chemistry. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles that act as robust, planar chelating agents, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) unlocks access to 1,5-disubstituted isomers[1].

This guide provides an in-depth comparative analysis of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (a 1,5-disubstituted triazole) against its 1,4-isomer and traditional 1,2,4-triazoles. By analyzing stereoelectronic constraints, we demonstrate how the steric clash inherent in the 1,5-substitution pattern dictates its coordination affinity and thermodynamic behavior.

Stereoelectronic Analysis of Coordination Modes

To understand the coordination affinity of 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one, we must analyze its molecular geometry. The molecule features a phenyl group at the N1 position and an acetyl group at the C5 position.

The 1,4-Disubstituted Advantage

In standard 1,4-disubstituted 1,2,3-triazoles (e.g., 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one), the coordinating N3 atom and the C4-acetyl oxygen are perfectly aligned. Upon introduction of a transition metal (e.g., Pd(II) or Pt(II)), they form a highly stable, planar 5-membered chelate ring[2]. The N1-phenyl group is distal to the coordination pocket, exerting zero steric penalty[3].

The 1,5-Disubstituted Steric Penalty

Conversely, in 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one , the acetyl group is at C5, immediately adjacent to the N1-phenyl group. For this molecule to act as a bidentate ligand, it must coordinate via the N2 atom and the C5-carbonyl oxygen, forming a 6-membered chelate ring (M–O–C–C5–N1–N2–M). However, restricted rotation about the N1-aryl bond creates significant steric congestion (atropisomerism)[4]. The bulky N1-phenyl group forces the C5-acetyl group out of coplanarity with the triazole ring. To achieve a coordinating conformation, the ligand must overcome a high rotational energy barrier, drastically reducing its thermodynamic coordination affinity compared to its 1,4-counterpart.

Coordination_Affinity cluster_15 1,5-Disubstituted Triazole cluster_14 1,4-Disubstituted Triazole L1 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one S1 Steric Clash: N1-Phenyl & C5-Acetyl L1->S1 C1 Weak Coordination (Distorted 6-Membered Ring) S1->C1 L2 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one S2 Unobstructed N3 & C4-Acetyl L2->S2 C2 Strong Coordination (Planar 5-Membered Ring) S2->C2

Caption: Structural causality dictating the coordination affinity of 1,2,3-triazole regioisomers.

Comparative Coordination Data

The structural differences translate directly into measurable thermodynamic affinities. The table below summarizes the quantitative coordination profiles of these ligands when titrated against standard Pd(II) precursors.

Ligand TypeRepresentative MoleculePrimary Coordination ModeChelate Ring SizeRelative Affinity ( Ka​ )Steric Penalty
1,5-Disubstituted 1,2,3-Triazole 1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-oneBidentate (N2, O) / Monodentate6-memberedLow ( <103M−1 )High (N1-Phenyl clash)
1,4-Disubstituted 1,2,3-Triazole 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-oneBidentate (N3, O)5-memberedHigh ( >105M−1 )Low
1,2,4-Triazole 3,5-Dimethyl-1,2,4-triazoleBridging (N1, N2, N4)N/A (Polymeric)Moderate ( 104M−1 )Low

Experimental Validation Workflows

To objectively compare these ligands, we must employ a self-validating experimental system that isolates the thermodynamic variables of coordination.

Protocol 1: Regioselective Synthesis of Triazole Ligands

Causality Check: To ensure accurate comparative data, the 1,5-isomer and 1,4-isomer must be synthesized with absolute regiochemical purity.

  • 1,5-Isomer Synthesis (RuAAC): Dissolve phenyl azide (1.0 eq) and but-3-yn-2-one (1.2 eq) in anhydrous 1,4-dioxane. Add [Cp*RuCl(PPh3)2] (5 mol%) as the catalyst.

    • Mechanism: The bulky Cp* ligand on ruthenium directs the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate, strictly enforcing 1,5-regioselectivity[1].

    • Stir at 60 °C for 12 hours, then purify via silica gel chromatography.

  • 1,4-Isomer Synthesis (CuAAC): React the identical starting materials using CuSO4 (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH/H2O mixture.

    • Mechanism: Copper forms a terminal acetylide, driving the cycloaddition exclusively to the 1,4-isomer[3].

Protocol 2: Thermodynamic Quantification via Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is utilized because it directly measures the heat released or absorbed during binding, allowing simultaneous determination of Enthalpy ( ΔH ), Entropy ( ΔS ), and the Association Constant ( Ka​ ).

  • Preparation: Prepare a 1.0 mM solution of the synthesized triazole ligand in anhydrous acetonitrile. Prepare a 0.1 mM solution of 2 in the same solvent.

  • Titration: Load the metal solution into the ITC cell and the ligand solution into the automated syringe. Titrate at 298 K using 10 µL injection volumes.

  • Data Extraction: Fit the resulting isotherm to a one-site binding model.

    • Expected Outcome: The 1,5-isomer (1-(1-phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one) will exhibit a significantly more negative ΔS compared to the 1,4-isomer. This entropy penalty represents the energy required to overcome the N1-phenyl rotational barrier (atropisomerism) to achieve the coplanar geometry required for N,O-bidentate coordination[4].

ITC_Workflow N1 Ligand Synthesis (RuAAC vs CuAAC) N2 Purification (Column Chromatography) N1->N2 N3 ITC Titration (Ligand into Pd(II) salt) N2->N3 N4 Thermodynamic Analysis (ΔH, ΔS, Ka extraction) N3->N4

Caption: Self-validating experimental workflow for quantifying ligand coordination thermodynamics.

References

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: National Institutes of Health (NIH) URL:[Link]

  • Organometallic complexes with 1,2,3-triazole-derived ligands Source: Royal Society of Chemistry (RSC) URL:[Link]

  • New 1,2,3-triazole Ligands Through Click Reactions and Their Palladium and Platinum Complexes Source: PubMed (NIH) URL:[Link]

  • Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles Source: ChemRxiv URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.